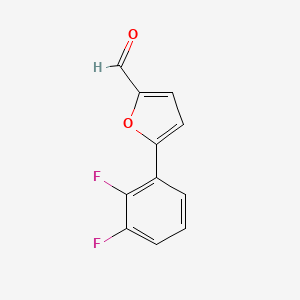

5-(2,3-Difluorophenyl)furan-2-carbaldehyde

Overview

Description

5-(2,3-Difluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . It is characterized by the presence of a furan ring substituted with a 2,3-difluorophenyl group and an aldehyde functional group at the 2-position of the furan ring . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-(2,3-Difluorophenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and furan.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid.

Procedure: The 2,3-difluorobenzaldehyde is reacted with furan in the presence of the catalyst and solvent. The reaction mixture is stirred at a specific temperature, typically around room temperature to 50°C, for several hours.

Chemical Reactions Analysis

5-(2,3-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Scientific Research Applications

Chemical Synthesis

1.1 Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including:

- Suzuki Coupling : It can be coupled with boronic acids to form biaryl compounds, which are important in pharmaceuticals .

- Condensation Reactions : It can undergo condensation with amines and other nucleophiles to yield a variety of derivatives that may possess enhanced biological activity.

1.2 Synthesis Methods

Several synthetic routes have been developed to produce 5-(2,3-difluorophenyl)furan-2-carbaldehyde:

- Starting Material : Typically synthesized from commercially available furan derivatives and fluorinated phenyl compounds.

- Catalytic Methods : Utilization of palladium or copper catalysts has been reported to improve yields in various reactions involving this compound .

Biological Activities

2.1 Pharmacological Properties

Research indicates that compounds containing the furan moiety often exhibit favorable pharmacological properties. This compound and its derivatives have shown potential in:

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains and fungi.

- Antitumor Properties : Preliminary studies suggest that certain modifications of this compound could inhibit tumor growth by targeting specific pathways involved in cancer progression .

2.2 Case Studies

Several studies highlight the biological relevance of furan derivatives:

- A study demonstrated that furan-based compounds can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways .

- Another research article reported on the synthesis of furan derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets:

Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification.

Furan Ring: The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting protein function and stability.

Fluorine Atoms: The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

5-(2,3-Difluorophenyl)furan-2-carbaldehyde can be compared with similar compounds such as:

5-(2-Fluorophenyl)furan-2-carbaldehyde: This compound has a single fluorine atom at the 2-position of the phenyl ring, which may result in different reactivity and biological activity compared to the difluorinated analog.

5-(3-Fluorophenyl)furan-2-carbaldehyde: The fluorine atom is positioned at the 3-position of the phenyl ring, which can influence the compound’s electronic properties and interactions with molecular targets.

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: The presence of chlorine atoms instead of fluorine atoms can affect the compound’s chemical reactivity and biological activity due to differences in electronegativity and steric effects.

Biological Activity

5-(2,3-Difluorophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₆F₂O₂

- Molecular Weight : Approximately 220.16 g/mol

- Structural Features : Contains a furan ring and a difluorophenyl group, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

- Anticancer Activity : Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation, particularly in multidrug-resistant (MDR) cancer cells.

- Mechanism of Action : The presence of fluorine atoms may enhance lipophilicity and metabolic stability, improving interaction with biological targets.

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

- Starting Material : Furan

- Reagents : DMF (Dimethylformamide) and POCl₃ (Phosphorus oxychloride)

- Reaction Conditions : Controlled temperature and time to optimize yield.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions on the furan ring can significantly enhance anticancer potency. For example:

- Lead Compound : A derivative of this compound showed submicromolar potency against MDR cancer cell lines.

- Mechanism : Induces apoptosis via calcium homeostasis disruption and antagonism of antiapoptotic proteins like Bcl-2.

Antimicrobial Studies

In vitro assays indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

| Pseudomonas aeruginosa | 6.25 |

Interaction Studies

Preliminary interaction studies have focused on the binding affinity of this compound with specific proteins involved in disease pathways. Notable findings include:

- Enhanced binding to target receptors compared to non-fluorinated analogs.

- Potential as a lead compound for further drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,3-Difluorophenyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between halogenated furan-2-carbaldehydes and fluorophenyl boronic acids. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvent systems (toluene/ethanol/water mixtures). Temperature control (80–100°C) and inert atmospheres (N₂/Ar) improve yields. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the furan and fluorophenyl rings (e.g., coupling constants for fluorine atoms).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases: acetonitrile/water with 0.1% formic acid .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns from fluorine atoms .

Q. How can researchers address solubility challenges during experimental design?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for dissolution in reaction setups. For biological assays, prepare stock solutions in DMSO (<1% v/v) and dilute in aqueous buffers (PBS, pH 7.4). Sonication (30–60 min) and gentle heating (40–50°C) enhance solubility .

Advanced Research Questions

Q. How do electronic effects of 2,3-difluorophenyl substituents influence the reactivity of the furan-2-carbaldehyde core?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters the electronic density of the furan ring, increasing electrophilicity at the aldehyde group. This can be quantified via DFT calculations (e.g., Mulliken charges) or experimentally via kinetic studies of nucleophilic additions (e.g., Grignard reactions). Compare reactivity with non-fluorinated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C signals.

- Isotopic Labeling : Use ¹⁹F NMR or deuterated solvents to clarify splitting patterns .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing:

- pH Variation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC.

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and identify byproducts (e.g., carboxylic acids) via LC-MS.

- Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes under UV/visible light .

Q. What computational tools are suitable for predicting the compound’s bioactivity or binding affinity?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes).

- QSAR Models : Train models using datasets of fluorinated furan derivatives and experimental IC₅₀ values .

Q. How can systematic literature reviews identify knowledge gaps in fluorinated furan derivatives?

- Methodological Answer : Use Boolean search strings in databases (PubMed, SciFinder):

("this compound" OR "fluorophenyl furancarbaldehyde")

AND (synthesis OR mechanism OR stability)

Filter by publication date (last 10 years) and study type (experimental/theoretical). Tools like VOSviewer map keyword co-occurrence to highlight understudied areas .

Properties

IUPAC Name |

5-(2,3-difluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWHDSVJGJKRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.